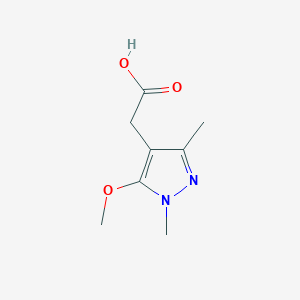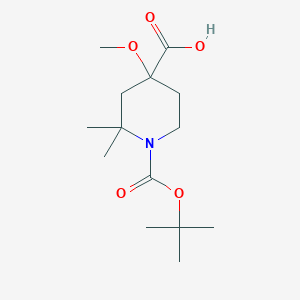![molecular formula C8H6N4O B12988028 4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12988028.png)
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities, including antiviral and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable example is the two-vessel-operated process, which utilizes pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method has been optimized to produce the compound with an overall yield of 55% .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, thereby preventing viral replication . In anticancer applications, it acts as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:
Remdesivir: Contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An anticancer drug that also contains the pyrrolo[2,1-f][1,2,4]triazine scaffold.
BMS-690514: An EGFR inhibitor in clinical trials.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their specific substituents and applications, highlighting the versatility and importance of this chemical scaffold.
Propriétés
Formule moléculaire |
C8H6N4O |
|---|---|
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
2-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-5-10-8(13)7-3-2-6(4-9)12(7)11-5/h2-3H,1H3,(H,10,11,13) |
Clé InChI |
UKEVCSXBZXYPHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC=C2C(=O)N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chloro-2,5,6-trimethyl-7-(2,4,6-tribromophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987985.png)

![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B12988000.png)


